
Didodecyl hydrogen phosphate
Overview
Description
Didodecyl hydrogen phosphate (DHP), with the chemical formula $ \text{C}{24}\text{H}{51}\text{O}_4\text{P} $, is an organophosphate ester characterized by two dodecyl (C12) alkyl chains bonded to a phosphate group . It is synthesized via esterification of 1-dodecanol with phosphorus oxychloride under controlled conditions, achieving optimal yields at specific molar ratios and reaction temperatures .
DHP is widely utilized as a surfactant and dispersant in industrial applications, particularly in controlling the rheology of BaTiO3 (barium titanate) slurries. Molecular dynamics simulations demonstrate that DHP adsorbs onto BaTiO3 surfaces, reducing slurry viscosity by preventing particle aggregation . Its potassium salt, potassium didodecyl phosphate (CAS 19045-76-2), is also employed in lubricants and consumer products due to its stability and surface-active properties .
Preparation Methods
Direct Esterification of Dodecanol with Phosphoric Acid
The most straightforward route to DDHP involves the direct esterification of dodecanol (lauryl alcohol) with phosphoric acid. This method typically employs a molar ratio of 2:1 (dodecanol to phosphoric acid) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of dodecanol attack the phosphorus center of phosphoric acid, forming two ester bonds .
Reaction Conditions and Optimization
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Temperature : 80–100°C to accelerate esterification while minimizing side reactions like dehydration .
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Catalysts : Acid catalysts (e.g., ) are avoided due to potential sulfonation of dodecanol. Instead, the reaction relies on excess dodecanol to drive equilibrium toward DDHP formation .
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Solvents : Benzene or toluene is used to azeotropically remove water, though modern protocols favor safer alternatives like hexane .
A representative procedure from industrial archives involves reacting 15.227 g of dodecanol with 2.5 mL of phosphorus oxychloride in benzene at 80°C for 21 hours, yielding DDHP as a white powder with a 35% yield . Challenges include the formation of monoester byproducts (e.g., monododecyl phosphate) and unreacted dodecanol, necessitating purification steps .
Phosphorus Oxychloride-Mediated Synthesis
An alternative method utilizes phosphorus oxychloride () as a phosphorylating agent. This approach enhances reaction efficiency by leveraging ’s higher reactivity compared to phosphoric acid. The process involves two stages:
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Formation of Dichlorophosphate Intermediate :
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Hydrolysis to DDHP :
Hydrolysis is performed in aqueous alkaline media (pH 8.7–9.2) at 50°C to ensure complete conversion .
Advantages and Limitations
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Yield : Up to 70% after purification, surpassing direct esterification .
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Purity Concerns : Residual chloride ions and monoesters require extensive washing with deionized water and solvent extraction .
Solvent Extraction for Purification
Crude DDHP often contains monoester impurities (e.g., monododecyl phosphate) and unreacted dodecanol. A patent-pending purification method employs ternary solvent systems to isolate DDHP :
Component | Role | Example |
---|---|---|
Hydrophobic solvent | Extracts nonionic impurities | n-Hexane, petroleum ether |
Polar solvent | Dissolves DDHP salts | Isopropanol, ethanol |
Aqueous phase | Stabilizes ionic DDHP derivatives | Water with triethanolamine |
Procedure :
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Neutralize crude DDHP with triethanolamine to form a water-soluble salt.
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Add n-hexane, isopropanol, and water (ratio 5:2:3) and agitate at 50°C.
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Separate phases: The aqueous layer contains purified DDHP salt, while the organic layer retains impurities like dodecanol .
This method achieves >95% purity with an 81% removal rate for dodecanol .
Comparative Analysis of Preparation Methods
The table below contrasts key metrics for DDHP synthesis routes:
Chemical Reactions Analysis
Didodecyl hydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form phosphoric acid and dodecanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Substitution: This compound can undergo substitution reactions where the hydrogen atom in the phosphate group is replaced by other functional groups.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions include phosphoric acid derivatives and various substituted phosphates .
Scientific Research Applications
Chemical Applications
Didodecyl hydrogen phosphate is primarily used as a reagent in the synthesis of organophosphorus compounds. Its reactivity allows it to participate in several chemical transformations:
- Synthesis of Organophosphorus Compounds : It acts as a precursor for various organophosphorus derivatives through oxidation, hydrolysis, and substitution reactions.
- Formation of Surfactants : Due to its amphiphilic nature, it is utilized in formulating surfactants for detergents and emulsifiers.
Biological Applications
In biological research, this compound demonstrates significant potential due to its surfactant properties:
- Drug Delivery Systems : It enhances the solubility and bioavailability of hydrophobic drugs by encapsulating them and facilitating their transport across biological membranes. Studies have shown that it can significantly improve drug delivery efficiency compared to traditional methods.
- Modulation of Membrane Properties : The compound alters cell membrane integrity and permeability, which can enhance drug uptake in cellular systems.
Industrial Applications
This compound finds utility in various industrial processes:
- Lubricants and Anti-Corrosion Agents : It is used as an additive to enhance thermal stability and reduce friction in lubricants.
- Dispersants : In materials science, it modifies the viscosity of slurries containing materials like barium titanate by acting as a dispersant.
Case Study 1: Drug Delivery System
A study investigated the use of this compound as a carrier for hydrophobic drugs. Results indicated that it could significantly improve drug solubility and bioavailability. The encapsulation efficiency was notably high, demonstrating its potential to enhance therapeutic efficacy.
Case Study 2: Membrane Interaction
Research focused on the interaction of this compound with lipid bilayers revealed that it could disrupt membrane integrity at certain concentrations, leading to increased permeability. This finding suggests a dual role for this compound as both a facilitator of drug uptake and a potential disruptor of cellular homeostasis at higher concentrations.
Mechanism of Action
The mechanism of action of didodecyl hydrogen phosphate primarily involves its ability to interact with various molecular targets through its phosphate group. This interaction can alter the surface properties of materials, enhance lubrication, and improve thermal stability. The compound’s surfactant properties allow it to reduce surface tension and stabilize emulsions, making it effective in various industrial and research applications .
Comparison with Similar Compounds
Structural and Functional Differences
The primary distinction between DHP and other dialkyl phosphates lies in the alkyl chain length and molecular geometry , which influence solubility, adsorption efficiency, and applications.
Key Observations:
- Chain Length vs. Adsorption: Longer alkyl chains (e.g., C16 in DCP, C18 in DOP) enhance hydrophobicity, making these compounds more effective in non-polar solvents. However, DHP (C12) strikes a balance between solubility in toluene/ethanol mixtures and adsorption efficiency on BaTiO3, as demonstrated in rheology studies .
- Monolayer Properties: Molecular simulations show that DHP occupies a larger molecular area (46.5–63.7 Ų/molecule) compared to octadecyl phosphate (C18, 32.2 Ų/molecule), due to its branched alkyl arrangement .
- Functional Roles: DHP’s primary role as a dispersant contrasts with sodium phosphate dibasic, an inorganic compound used in pH buffering .
Biological Activity
Didodecyl hydrogen phosphate (DDHP) is an organic phosphorus compound with notable biological activity primarily due to its surfactant properties. This article explores its biological mechanisms, biochemical interactions, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a phosphate ester. It is synthesized through the esterification of phosphoric acid with dodecanol under controlled conditions, yielding a compound that exhibits both hydrophilic and hydrophobic characteristics, making it an effective surfactant .
Target of Action
DDHP interacts with various biomolecules through mechanisms such as esterification, phosphorylation, and dephosphorylation. These interactions can significantly alter the function of target molecules, impacting cellular processes .
Pharmacokinetics
As a phosphate ester, DDHP is metabolized in the body via enzymatic hydrolysis, releasing phosphate ions and alcohols. This process is crucial for its biological activity, particularly in lipid metabolism and cellular signaling .
Cellular Effects
DDHP has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates specific signaling pathways leading to the phosphorylation of target proteins, which can alter their activity and function. Furthermore, it interacts with transcription factors, affecting the expression of genes involved in lipid metabolism and cell growth .
Interaction with Biological Membranes
Research indicates that DDHP affects membrane fluidity and permeability, which can enhance drug absorption and nutrient uptake. Its ability to alter membrane properties makes it a candidate for drug delivery systems, facilitating the transport of hydrophobic drugs across biological membranes .
Study on Membrane Interaction
A study investigated how DDHP interacts with amino acids like L-arginine at the air-water interface. The findings suggest that DDHP's surfactant properties can modify protein behavior at membrane interfaces, which is essential for understanding cell signaling pathways .
Drug Delivery Applications
In drug delivery research, DDHP was evaluated for its capacity to encapsulate hydrophobic drugs. The results demonstrated that DDHP could effectively transport these drugs across cellular membranes, highlighting its potential utility in pharmaceutical formulations .
Table: Summary of Biological Activities of this compound
Biological Activity | Description |
---|---|
Surfactant Properties | Alters membrane fluidity and permeability; enhances drug absorption |
Cell Signaling | Modulates signaling pathways; affects gene expression related to metabolism |
Enzyme Interaction | Serves as a substrate for phospholipases; influences lipid metabolism |
Drug Delivery | Facilitates transport of hydrophobic drugs across membranes |
Q & A
Basic Research Questions
Q. What are the optimized synthesis routes for didodecyl hydrogen phosphate (DHP), and how do reaction conditions influence yield?
- Methodology : DHP can be synthesized via esterification of phosphoric acid with dodecanol. Evidence shows two primary routes:
Direct reaction of dodecanol with phosphoric acid under controlled temperature (50–80°C) and catalytic conditions (e.g., PTSA), yielding ~34% .
Alternative pathways using intermediates like dilauryl phosphite, which may improve purity but require inert atmospheres .
- Key Variables : Reaction time, stoichiometric ratios (alcohol:acid), and catalyst type critically affect yield. Purification via recrystallization or column chromatography is recommended for analytical-grade DHP.
Q. How can researchers characterize the structural and thermal properties of DHP?
- Analytical Techniques :
- NMR/FTIR : Confirm esterification success (e.g., P–O–C linkage at ~1250 cm⁻¹ in FTIR) .
- DSC/TGA : DHP exhibits a melting point of 48–49°C and thermal stability up to ~300°C .
- Mass Spectrometry : Validate molecular weight (434.63 g/mol) and detect impurities .
Q. What are the standard applications of DHP in laboratory settings?
- Surfactant/Stabilizer : Acts as a dispersant in colloidal systems (e.g., BaTiO₃ slurries) to reduce viscosity via steric hindrance .
- Phase-Transfer Agent : Used in organic synthesis for lipophilic compound solubilization .
Advanced Research Questions
Q. How does DHP modify interfacial properties in complex colloidal systems?
- Experimental Design :
- Coarse-Grain Modeling : Simulate DHP’s interaction with nanoparticles (e.g., BaTiO₃) to predict slurry rheology. Studies show DHP’s alkyl chains adsorb onto particle surfaces, reducing aggregation .
- In Situ Characterization : Use dynamic light scattering (DLS) and zeta potential measurements to quantify dispersion stability under varying pH and ionic strength .
Q. What advanced analytical methods detect DHP in environmental matrices, and what are their limitations?
- LC-QToF-MS : Suspect screening workflows identify DHP in biota (e.g., Black Sea samples) with high-resolution mass accuracy (error <5 ppm). However, isomer discrimination requires orthogonal techniques like ion mobility spectrometry .
- Challenges : Low environmental concentrations (ng/L–μg/L) and matrix effects (e.g., lipid co-extractives) complicate quantification .
Q. How does counterion selection influence DHP’s self-assembly in ionic liquids?
- Methodology :
- SAXS/SANS : Probe micelle formation in choline chloride-based deep eutectic solvents. DHP’s long alkyl chains favor lamellar phases, but counterions (e.g., Mg²⁺) alter curvature and aggregation number .
- Contradictions : DHP’s behavior in ionic liquids vs. aqueous systems diverges significantly due to solvent polarity and hydrogen-bonding networks .
Q. Key Considerations for Researchers
Properties
IUPAC Name |
didodecyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXUVYOABGUBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863996 | |
Record name | Didodecyl hydrogen phosphate | |
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Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 59 deg C; [HSDB] Liquid; [MSDSonline] | |
Record name | Di-n-dodecyl phosphate | |
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Color/Form |
Crystals (methanol) | |
CAS No. |
7057-92-3 | |
Record name | Didodecyl phosphate | |
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Record name | Di-n-dodecyl phosphate | |
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Record name | Didodecyl hydrogen phosphate | |
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Record name | Phosphoric acid, didodecyl ester | |
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Record name | Didodecyl hydrogen phosphate | |
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Record name | Didodecyl hydrogen phosphate | |
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Record name | DILAURYL PHOSPHATE | |
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Record name | DI-N-DODECYL PHOSPHATE | |
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Melting Point |
59 °C | |
Record name | DI-N-DODECYL PHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2614 | |
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Retrosynthesis Analysis
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